molecular formula C17H14N2O4S B11176890 2-(1,3-benzodioxol-5-yloxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

2-(1,3-benzodioxol-5-yloxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11176890
M. Wt: 342.4 g/mol
InChI Key: SGVNMWGCLTURHD-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that features both benzodioxole and benzothiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Formation of the Benzothiazole Moiety: This can be synthesized by the condensation of o-aminothiophenol with carboxylic acids or their derivatives.

    Coupling Reaction: The benzodioxole and benzothiazole moieties are then coupled through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the acetamide linkage or the benzothiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules like proteins or DNA.

Medicine

In medicinal chemistry, it could be investigated for its potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with benzodioxole and benzothiazole moieties can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(1,3-BENZOTHIAZOL-2-YL)ACETAMIDE: Lacks the methyl group on the benzothiazole ring.

    2-(2H-1,3-BENZODIOXOL-5-YLOXY)-N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPIONAMIDE: Has a propionamide instead of an acetamide linkage.

Uniqueness

The presence of both benzodioxole and benzothiazole moieties, along with the specific acetamide linkage, may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H14N2O4S

Molecular Weight

342.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C17H14N2O4S/c1-10-3-2-4-14-16(10)19-17(24-14)18-15(20)8-21-11-5-6-12-13(7-11)23-9-22-12/h2-7H,8-9H2,1H3,(H,18,19,20)

InChI Key

SGVNMWGCLTURHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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